
1-Acetyl-4-methylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-methylpiperazine-2,5-dione, also known as Acetylacetone Piperazine (AAP), is a chemical compound that is widely used in the field of organic chemistry. It is a yellow crystalline powder that has a molecular formula of C8H12N2O3. AAP has been used as a reagent in the synthesis of various organic compounds due to its unique chemical properties.
Mechanism of Action
AAP has a unique chemical structure that allows it to act as a chelating agent. It can form complexes with metal ions by coordinating with them through its oxygen and nitrogen atoms. The metal complexes formed by AAP have been found to have various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.
Biochemical and Physiological Effects:
AAP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. AAP has also been found to have antitumor activity by inducing apoptosis in cancer cells. It has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
AAP has several advantages in the laboratory. It is a stable compound that can be easily synthesized and stored. It is also a versatile reagent that can be used in the synthesis of various organic compounds. However, there are also some limitations to the use of AAP. It is a toxic compound that should be handled with care. It is also a highly reactive compound that can react with other compounds in the laboratory.
Future Directions
There are several future directions for the research on AAP. One direction is to investigate the potential of AAP as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to explore the use of AAP in the preparation of metal complexes with novel biological activities. Additionally, the development of new synthesis methods for AAP and its derivatives could lead to the discovery of new compounds with unique properties.
Conclusion:
In conclusion, AAP is a unique chemical compound that has been widely used in the field of organic chemistry. It has been found to have various scientific research applications such as the synthesis of organic compounds and the preparation of metal complexes with biological activities. AAP has also been found to have various biochemical and physiological effects such as antimicrobial, antitumor, and anti-inflammatory properties. While there are some limitations to the use of AAP, there are also several future directions for research on this compound.
Synthesis Methods
AAP can be synthesized by the reaction of acetylacetone with piperazine in the presence of a catalyst. The reaction proceeds under mild conditions and gives a good yield of the product. The synthesis of AAP is a simple and efficient method that has been widely used in the laboratory.
Scientific Research Applications
AAP has been used as a reagent in the synthesis of various organic compounds such as heterocyclic compounds, amino acids, and peptides. It has also been used as a chelating agent in the preparation of metal complexes. AAP has been found to be a useful reagent in the preparation of biologically active compounds.
properties
CAS RN |
170376-79-1 |
|---|---|
Product Name |
1-Acetyl-4-methylpiperazine-2,5-dione |
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
1-acetyl-4-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H10N2O3/c1-5(10)9-4-6(11)8(2)3-7(9)12/h3-4H2,1-2H3 |
InChI Key |
KQGYTGHDLOOGJC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC(=O)N(CC1=O)C |
Canonical SMILES |
CC(=O)N1CC(=O)N(CC1=O)C |
synonyms |
2,5-Piperazinedione, 1-acetyl-4-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



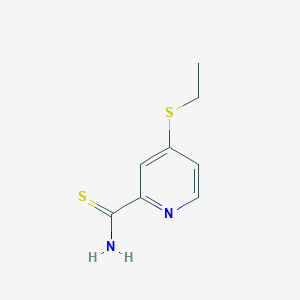

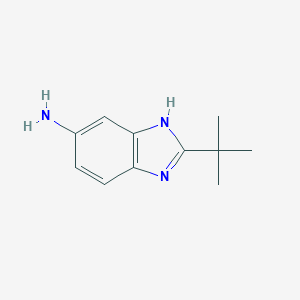
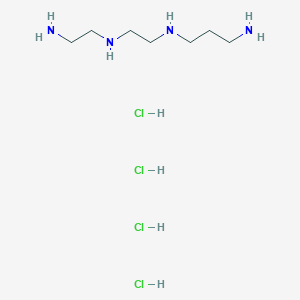


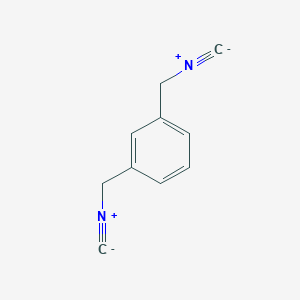



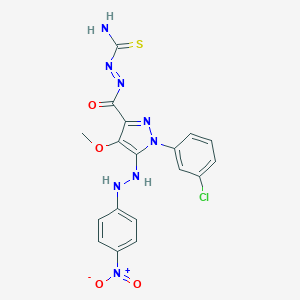
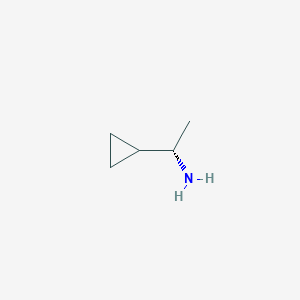
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)
